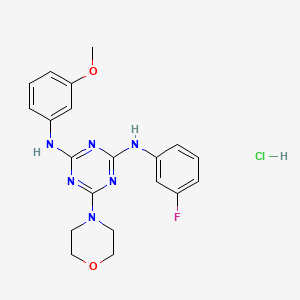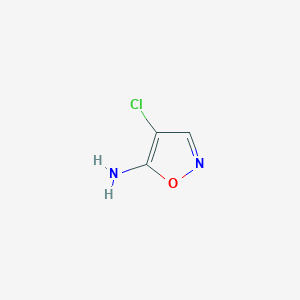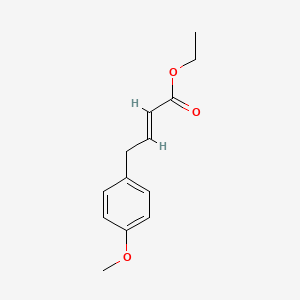![molecular formula C11H10N4O3S B2972925 N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide CAS No. 371938-49-7](/img/structure/B2972925.png)
N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide” is a chemical compound with the molecular formula C11H10N4O3S . It has an average mass of 278.287 Da and a monoisotopic mass of 278.047363 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were designed, synthesized, and evaluated for their inhibitory effect on the human monoamine oxidase (hMAO) A and B isoforms . Another study reported the synthesis of 1,3,4-thiadiazole derivatives using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the crystal and molecular structures of 4-(4-nitrophenyl)thiomorpholine, a precursor in medicinal chemistry, were characterized by X-ray crystallography, DFT calculations, and Hirshfeld surface analysis .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This could potentially be relevant to the chemical reactions involving “N’-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide”.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been evaluated. For instance, the NIST/TRC Web Thermo Tables provides a collection of critically evaluated thermophysical property data for pure compounds with a primary focus on organics .Applications De Recherche Scientifique
Antioxidant Activity
Thiazole derivatives, which include “N’-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide”, have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole compounds have also been associated with analgesic, or pain-relieving, activity . This makes them a potential area of study for the development of new pain management medications.
Anti-inflammatory Activity
Anti-inflammatory activity has been observed in thiazole derivatives . This suggests that they could be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.
Antimicrobial Activity
Thiazole derivatives have shown antimicrobial activity, indicating their potential use in combating various bacterial infections . For instance, some derivatives have shown potent inhibitory activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis .
Antifungal Activity
In addition to their antimicrobial properties, thiazole compounds have demonstrated antifungal activity . This suggests potential applications in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have been associated with antiviral activity . This could make them a valuable resource in the development of new antiviral drugs.
Antitumor or Cytotoxic Activity
Thiazole compounds have shown antitumor and cytotoxic activities . This suggests that they could be used in the development of new cancer treatments. For example, some derivatives have demonstrated potent effects on prostate cancer .
Neuroprotective Activity
Finally, thiazole derivatives have been associated with neuroprotective activity . This suggests potential applications in the treatment of neurodegenerative disorders, such as Alzheimer’s disease or Parkinson’s disease.
Safety and Hazards
Mécanisme D'action
Target of Action
N’-(4-(4-nitrophenyl)thiazol-2-yl)acetohydrazide is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities Thiazole derivatives have been known to exhibit antimicrobial and antitumor activities . They are believed to act by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that can block or alter the normal functioning of the target, leading to the observed biological effects . For instance, some thiazole derivatives have been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets . For instance, some thiazole derivatives have been found to block the biosynthesis of certain bacterial lipids, thereby affecting the bacterial cell wall synthesis pathway .
Pharmacokinetics
The physicochemical properties of thiazole derivatives can influence their pharmacokinetic properties . For instance, the solubility of thiazole derivatives in water and organic solvents can affect their absorption and distribution in the body .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antimicrobial and antitumor activities . These activities suggest that the compound can lead to cell death in bacteria or tumor cells.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Propriétés
IUPAC Name |
N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c1-7(16)13-14-11-12-10(6-19-11)8-2-4-9(5-3-8)15(17)18/h2-6H,1H3,(H,12,14)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGIIPTWPPLVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2972853.png)
![2-(2,4-dichlorophenoxy)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2972854.png)
![3-(2,6-dichlorophenyl)-5-[(E)-2-(4-hydroxy-2-methylanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2972857.png)

![3-(3,5-dimethylphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2972859.png)

![3-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B2972861.png)
![N-(2-ethoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2972862.png)
![4-Methyl-2-(2-phenoxyethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2972863.png)
